molecular formula C10H7NO3 B1673887 Kynurenic acid CAS No. 492-27-3

Kynurenic acid

Cat. No.: B1673887
CAS No.: 492-27-3
M. Wt: 189.17 g/mol
InChI Key: HCZHHEIFKROPDY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kynurenic acid (KYNA) is a product of the kynurenine pathway of tryptophan metabolism . It primarily targets the ionotropic glutamate receptors (including NMDA, AMPA, and kainate receptors), the α7 nicotinic acetylcholine receptor (α7nAChR) , and the G protein-coupled receptor 35 (GPR35) . These receptors play crucial roles in neurophysiological and neuropathological processes .

Mode of Action

KYNA acts as an antagonist at ionotropic glutamate receptors and the α7nAChR It also signals via the GPR35 . Through its actions on GPR35, KYNA may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Biochemical Pathways

KYNA is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along this pathway plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation . The significance of this pathway activation depends on the production of biologically active metabolites such as kynurenine (KYN), KYNA, quinolinic acid (QUIN), or anthranilic acid .

Pharmacokinetics

It is known that kyna is a product of the normal metabolism of the amino acid l-tryptophan . It is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase .

Result of Action

KYNA possesses neuroactive activity and acts as an antiexcitotoxic and anticonvulsant . Because of this activity, it may influence important neurophysiological and neuropathological processes . It contributes to both the resolution of inflammation and the establishment of an immunosuppressive environment .

Action Environment

The action of KYNA is influenced by various environmental factors. For instance, the kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Furthermore, the expression and activity of the enzymes involved in the kynurenine pathway are regulated by hormones such as cortisol, insulin, glucagon, or epinephrine .

Biochemical Analysis

Biochemical Properties

KYNA is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase . It has been proposed to act on five targets: as an antagonist at ionotropic AMPA, NMDA and Kainate glutamate receptors, as a noncompetitive antagonist at the glycine site of the NMDA receptor, as an antagonist of the α7 nicotinic acetylcholine receptor, as a ligand for the orphan G protein-coupled receptor GPR35, and as an agonist for the G protein-coupled receptor HCAR3 .

Cellular Effects

KYNA has been found to have a beneficial effect on wound healing and the prevention of scarring . It also inhibits cell proliferation and growth by regulating PI3K/AKT and MAPK signaling pathways in adenocarcinoma . Furthermore, KYNA has been shown to enhance Pgc-1a1 expression and cellular respiration, and increase the levels of Rgs14 in adipocytes, which leads to enhanced beta-adrenergic receptor signaling .

Molecular Mechanism

KYNA acts as an antagonist affecting all ionotropic glutamate receptors including NMDA, AMPA, and kainate receptors as well as the α7 nicotinic acetylcholine receptor . This suggests that KYNA exerts its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation .

Temporal Effects in Laboratory Settings

In a study investigating the effects of KYNA on memory functions in mice, it was found that high doses of KYNA significantly decreased the avoidance latency, whereas a low dose of KYNA significantly elevated it compared with controls . This suggests that the effects of KYNA can change over time in laboratory settings.

Dosage Effects in Animal Models

In the same study, six different doses of KYNA were administered intracerebroventricularly to previously trained CFLP mice. It was found that a low dose of KYNA enhanced memory function, whereas high doses had the opposite effect .

Metabolic Pathways

KYNA is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along the kynurenine pathway plays a crucial role in the regulation of the immune response . Three rate-limiting enzymes of the kynurenine pathway, tryptophan 2,3-dioxygenase (TDO) and indolamine 2,3-dioxygenase (IDO) 1 and 2, have been described .

Transport and Distribution

KYNA is readily absorbed from the gastrointestinal tract; it is not metabolized and is excreted mainly in urine . This suggests that KYNA is transported and distributed within cells and tissues through absorption and excretion processes.

Subcellular Localization

The in vivo disposition of kynurenine in the brain depends on the cellular localization, intracellular compartmentalization, and kinetic characteristics of the degradative enzymes, as well as KATs . This suggests that the subcellular localization of KYNA and its activity or function could be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kynurenic acid is synthesized from kynurenine through a transamination reaction catalyzed by the enzyme kynurenine aminotransferase . This reaction can also be facilitated by reactive oxygen species .

Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of tryptophan-rich substrates using specific microbial strains that express kynurenine aminotransferase . The product is then purified using techniques such as liquid chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
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InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
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Molecular Formula

C10H7NO3
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DSSTOX Substance ID

DTXSID8075417
Record name 4-Hydroxy-2-quinolinecarboxylic acid
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Molecular Weight

189.17 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid
Record name Kynurenic acid
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Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

492-27-3, 13593-94-7
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Melting Point

280 °C
Record name Kynurenic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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